

Application Notes and Protocols: Pharmacokinetic Modeling of Moxidectin (DB07107) in Sheep and Cattle

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Compound of Interest

Compound Name: **DB07107**

Cat. No.: **B1669850**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxidectin is a second-generation macrocyclic lactone endectocide with a broad spectrum of activity against internal and external parasites in livestock.^[1] Understanding its pharmacokinetic profile in target species such as sheep and cattle is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing residue levels in food products.^[2] These application notes provide a comprehensive overview of the pharmacokinetic modeling of Moxidectin in sheep and cattle, including detailed experimental protocols and comparative data.

Pharmacokinetic Parameters

The pharmacokinetic profile of Moxidectin has been extensively studied in both sheep and cattle. The following tables summarize key pharmacokinetic parameters following oral and subcutaneous administration. The plasma kinetics of Moxidectin are often best described by a two-compartment model.^[3]

Table 1: Pharmacokinetic Parameters of Moxidectin in Sheep

Parameter	Oral Administration (0.2 mg/kg)	Subcutaneous Administration (0.2 mg/kg)	Reference
Cmax (ng/mL)	28.07	8.29	[3][4]
Tmax (days)	0.22	0.88	[3][4]
AUC (ng·d/mL)	Similar for both routes	Similar for both routes	[3][4]
Mean Residence Time (MRT) (days)	12.55	16.80	[3][4]
Absorption (%)	~24	~76	[5]
Elimination Half-Life (t _{1/2}) (hours)	-	88	[5]

Table 2: Pharmacokinetic Parameters of Moxidectin in Cattle

Parameter	Subcutaneous Administration (0.2 mg/kg)	Subcutaneous Long-Acting Formulation (1 mg/kg)	Reference
Cmax (ng/mL)	-	55.71 ± 15.59	[6]
Tmax (days)	0.33 (8 hours)	3.40 ± 3.36	[6][7]
AUC (ng·d/mL)	217	1278.95 ± 228.92	[6][7]
Mean Residence Time (MRT) (days)	14.6	28.93 ± 2.87	[6][7]
Absorption Half-Life (t _{1/2ab}) (hours)	1.32	-	[7]
Elimination Half-Life (t _{1/2}) (hours)	~80	-	[5]

Distribution, Metabolism, and Excretion

Distribution: Moxidectin is highly lipophilic, leading to extensive distribution into adipose tissue. [8][9] This property contributes to its long persistence in the body.[10] Following subcutaneous administration in cattle, Moxidectin is widely distributed to all tissues, with peak concentrations observed within the first day of treatment.[11] Fat consistently shows the highest concentrations of Moxidectin residues.[9][12] The drug is also found in the abomasal and intestinal mucosa, with concentrations in these tissues being higher than in plasma.[11]

Metabolism: Moxidectin is poorly metabolized in both sheep and cattle.[8][13] The parent drug is the principal component of the residues found in edible tissues.[5] In cattle, only a few metabolites, such as monohydroxymethyl derivatives, have been identified, and these constitute a small fraction of the total residues.[13] Studies in sheep have shown that Moxidectin remains largely unchanged after incubation in ruminal and abomasal contents.[14] [15]

Excretion: The primary route of excretion for Moxidectin in both sheep and cattle is via the feces.[5][13] Only a small percentage of the administered dose is eliminated in the urine.[5][13]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Sheep

Objective: To determine the pharmacokinetic profile of Moxidectin in sheep following a single administration.

Materials:

- Healthy, parasite-free adult sheep (e.g., Merino).
- Moxidectin formulation (e.g., 0.1% oral drench or 1% injectable solution).
- Syringes and needles for administration and blood collection.
- Heparinized blood collection tubes.
- Centrifuge.

- Freezer (-20°C or -80°C) for sample storage.
- High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.[16]

Procedure:

- Animal Selection and Acclimatization: Select healthy adult sheep and allow them to acclimatize to the experimental conditions for at least one week. Ensure animals are of a similar age and weight.
- Dosing: Administer Moxidectin at a dose of 0.2 mg/kg body weight, either orally or subcutaneously.[3]
- Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or every few days for up to 60 days post-administration.[3]
- Plasma Separation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
- Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.[17]
- Sample Analysis:
 - Extraction: Perform a solid-phase extraction of Moxidectin from the plasma samples.[16][17]
 - Derivatization: Create a fluorescent derivative of Moxidectin using a reagent like trifluoroacetic anhydride and N-methylimidazole.[16][17]
 - Quantification: Analyze the samples using a validated HPLC method with fluorescence detection.[16][18]
- Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t_{1/2}, etc.) from the plasma concentration-time data.[3]

Protocol 2: Tissue Residue Depletion Study in Cattle

Objective: To determine the depletion of Moxidectin residues in edible tissues of cattle.

Materials:

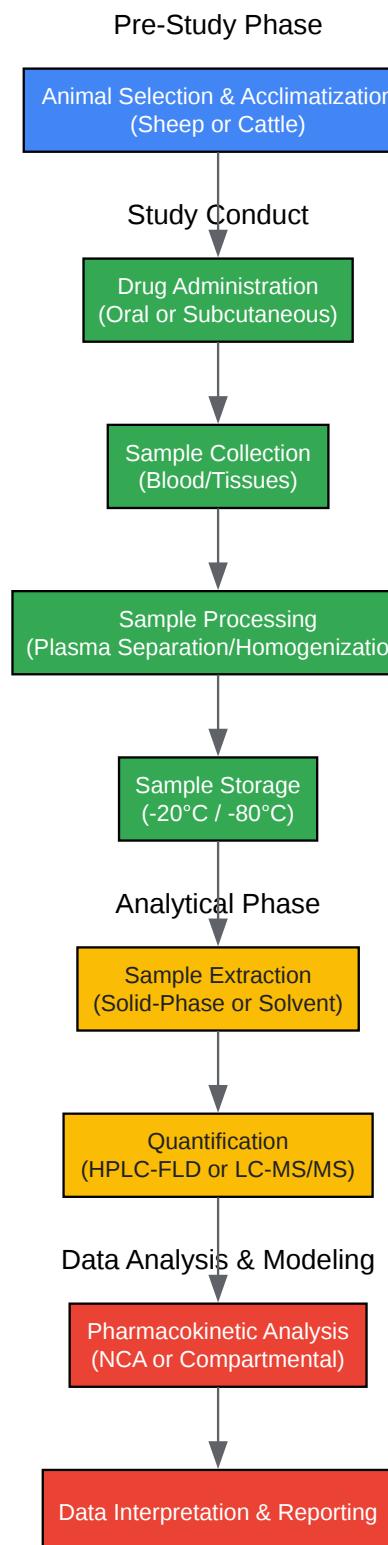
- Healthy, parasite-free calves (e.g., Holstein).[11]
- Moxidectin formulation (e.g., 1% injectable solution).
- Equipment for humane euthanasia and tissue collection.
- Homogenizer.
- Freezer (-20°C or colder) for tissue storage.
- HPLC system with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

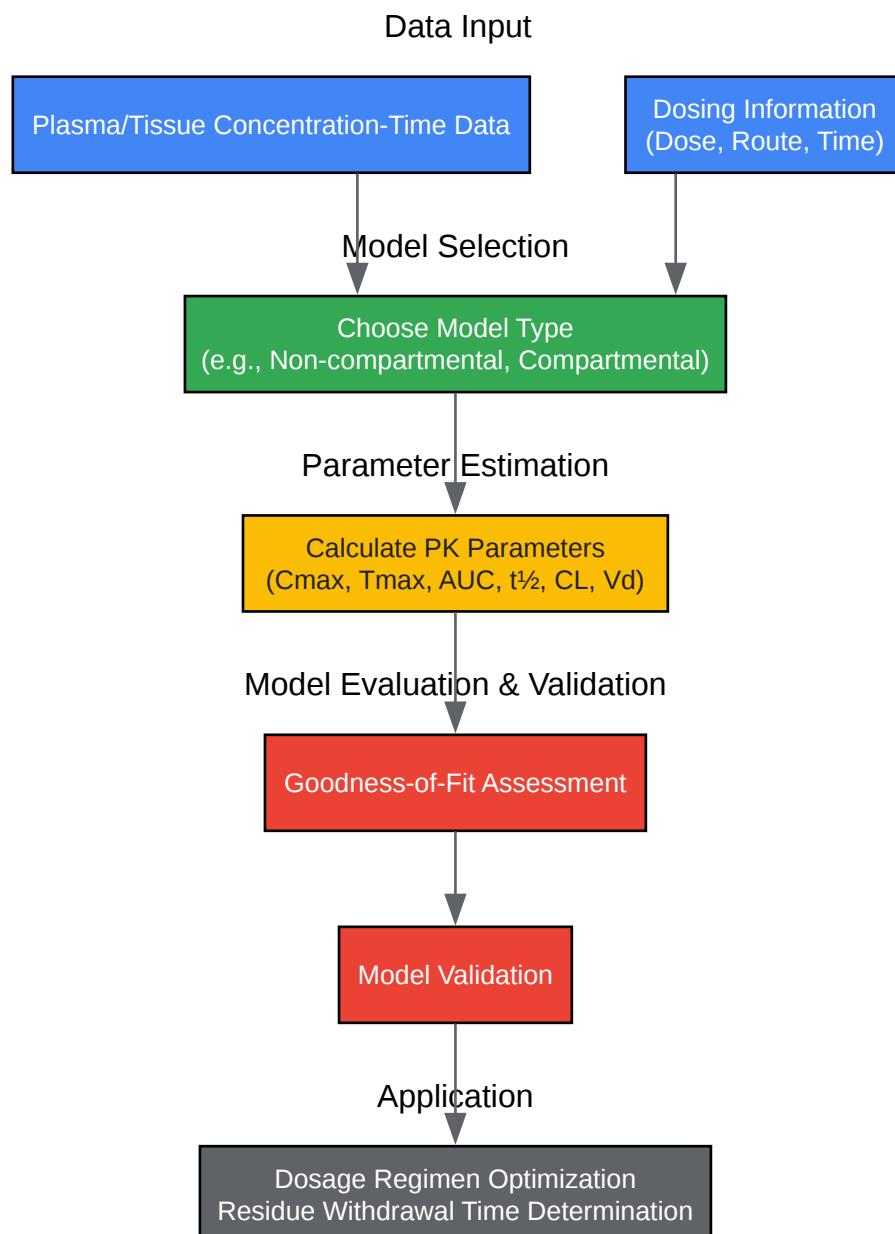
Procedure:

- Animal Selection and Treatment: Use healthy calves and administer a single subcutaneous dose of Moxidectin (e.g., 0.2 mg/kg).[11]
- Sample Collection: At predetermined time points post-treatment (e.g., 1, 4, 8, 18, 28, 38, 48, 58, and 68 days), euthanize a subset of the animals.[11]
- Tissue Harvesting: Collect samples of edible tissues, including muscle, liver, kidney, and fat (both back and omental fat).[2]
- Sample Preparation: Homogenize the tissue samples.
- Sample Storage: Store the homogenized tissue samples at -20°C or colder until analysis.
- Sample Analysis:
 - Extraction: Extract Moxidectin from the tissue homogenates using an appropriate solvent extraction method.

- Quantification: Analyze the extracts using a validated HPLC-fluorescence or LC-MS/MS method to determine the concentration of Moxidectin residues.
- Data Analysis: Plot the mean tissue residue concentrations over time to determine the depletion profile and calculate the withdrawal period.

Visualizations





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